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Introduction
DSP-2230, also known as ANP-230, is a novel, orally active small molecule inhibitor of voltage-

gated sodium channels (VGSCs) being investigated for the treatment of neuropathic pain. This

technical guide provides a comprehensive overview of the target validation for DSP-2230,

focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies

used in its characterization. Voltage-gated sodium channels, particularly subtypes Nav1.7,

Nav1.8, and Nav1.9, are crucial for the initiation and propagation of action potentials in

peripheral sensory neurons.[1] Dysregulation of these channels is strongly implicated in the

pathophysiology of chronic pain states, making them attractive targets for novel analgesics.

DSP-2230 has been shown to potently and selectively modulate key sodium channel subtypes

involved in pain signaling.

Core Target and Mechanism of Action
The primary molecular targets of DSP-2230 are the voltage-gated sodium channel subtypes

Nav1.7, Nav1.8, and Nav1.9.[1] These channels are preferentially expressed in peripheral

nociceptive neurons and have been genetically and pharmacologically validated as key players

in pain signal transmission.
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The initiation and propagation of a pain signal involves the influx of sodium ions through

VGSCs, leading to the depolarization of the neuronal membrane and the generation of an

action potential.
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Figure 1: Simplified signaling pathway of nociception and the point of intervention for DSP-
2230.

Molecular Mechanism of DSP-2230
DSP-2230 exhibits a "tonic block" mode of action on Nav1.7, Nav1.8, and Nav1.9 channels.

This means that its blocking effect is not dependent on the channel's state (resting, open, or

inactivated) or the frequency of neuronal firing. This is in contrast to some other sodium

channel blockers that show use-dependent block, preferentially targeting channels on rapidly

firing neurons. Furthermore, DSP-2230 has been shown to cause a depolarizing shift in the

activation curve of these channels, making them less likely to open in response to a given

stimulus.

Quantitative Data
The inhibitory activity of DSP-2230 on its target sodium channel subtypes has been quantified

using electrophysiological methods.

Target Channel IC50 (μM)

Human Nav1.7 7.1

Human Nav1.8 11.4

Human Nav1.9 6.7
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Table 1: Inhibitory concentrations (IC50) of DSP-2230 on human voltage-gated sodium channel

subtypes as determined by whole-cell patch-clamp electrophysiology. Data sourced from

commercially available technical data sheets.

Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
The inhibitory effects of DSP-2230 on Nav1.7, Nav1.8, and Nav1.9 were determined using

whole-cell patch-clamp recordings from mammalian cells heterologously expressing the human

forms of these channels.

Cell Lines:

Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7, Nav1.8, or

Nav1.9.

Recording Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. pH

adjusted to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to

7.3 with CsOH.

Voltage-Clamp Protocol:

Cells were clamped at a holding potential of -120 mV.

To elicit sodium currents, cells were depolarized to a test potential of 0 mV for 20 ms.

The effect of DSP-2230 was assessed by perfusing the cells with the external solution

containing various concentrations of the compound.

The peak inward sodium current was measured before and after drug application to

determine the percentage of inhibition.

IC50 values were calculated by fitting the concentration-response data to a Hill equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.benchchem.com/product/b10818647?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10818647?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Preparation

Patch-Clamp Recording

Data Analysis

HEK293 cells with
stable channel expression

Plate cells on
glass coverslips

Establish whole-cell
patch-clamp configuration

Apply voltage-clamp
protocol

Record baseline
sodium currents

Perfuse with
DSP-2230

Record sodium currents
in presence of DSP-2230

Measure peak currents
and calculate % inhibition

Construct dose-response
curve

Calculate IC50 value

Click to download full resolution via product page

Figure 2: Experimental workflow for in vitro electrophysiological characterization of DSP-2230.
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Preclinical In Vivo Models of Neuropathic Pain
The analgesic efficacy of DSP-2230 has been evaluated in various preclinical models of

neuropathic and inflammatory pain.

1. Familial Episodic Pain Syndrome (FEPS) Model:

Animal Model: Knock-in mice harboring the R222S mutation in the Scn11a gene, which

encodes the Nav1.9 channel. This mutation is associated with FEPS in humans.

Behavioral Assays:

Hot Plate Test (Thermal Hyperalgesia): The latency to a nociceptive response (e.g., licking

a hind paw or jumping) on a heated surface (52-55°C) was measured.

Von Frey Test (Mechanical Allodynia): The paw withdrawal threshold in response to

stimulation with calibrated von Frey filaments was determined.

Drug Administration: DSP-2230 was administered orally (p.o.) at doses ranging from 3 to 30

mg/kg.

2. Spinal Nerve Ligation (SNL) Model:

Animal Model: Rats or mice underwent surgical ligation of the L5 spinal nerve to induce

mechanical allodynia in the ipsilateral hind paw.

Behavioral Assay:

Von Frey Test: Paw withdrawal threshold was measured as described above.

Drug Administration: DSP-2230 was administered orally.

3. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

Animal Model: Rats or mice received an intraplantar injection of CFA into the hind paw to

induce localized inflammation and hyperalgesia.

Behavioral Assays:
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Thermal Paw Withdrawal Test (Hargreaves Test): The latency to withdraw the paw from a

radiant heat source was measured.

Mechanical Paw Withdrawal Threshold (Von Frey Test): As described above.

Drug Administration: DSP-2230 was administered orally.
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Figure 3: General workflow for preclinical evaluation of DSP-2230 in rodent pain models.
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Conclusion
The target validation of DSP-2230 is supported by robust in vitro and in vivo data. Its

mechanism of action as a tonic blocker of Nav1.7, Nav1.8, and Nav1.9 provides a strong

rationale for its development as a novel analgesic for neuropathic pain. Preclinical studies in

various rodent models of neuropathic and inflammatory pain have demonstrated its efficacy in

alleviating pain-related behaviors. The detailed experimental protocols outlined in this guide

provide a framework for the continued investigation and understanding of DSP-2230 and other

emerging sodium channel modulators.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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